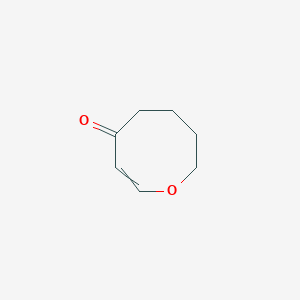
5,6,7,8-Tetrahydro-4H-oxocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-4H-oxocin-4-one is a cyclic organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is known for its use as a reagent in various chemical reactions, particularly in the preparation and Diels-Alder reaction of eight-membered cyclic siloxydienes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-oxocin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ethyl formate in the presence of a base to form the desired oxocin ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-4H-oxocin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxocin derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxocin ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxocin derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-4H-oxocin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in the preparation of cyclic siloxydienes and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a building block in drug synthesis.
Industry: Utilized in the synthesis of materials and chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-oxocin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents used. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Similar in structure but contains an indole ring instead of an oxocin ring.
5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4H-Chromene: Contains a chromene ring and is used in different applications.
Uniqueness
5,6,7,8-Tetrahydro-4H-oxocin-4-one is unique due to its specific ring structure and reactivity in Diels-Alder reactions. Its ability to form eight-membered cyclic siloxydienes sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydrooxocin-6-one |
InChI |
InChI=1S/C7H10O2/c8-7-3-1-2-5-9-6-4-7/h4,6H,1-3,5H2 |
Clé InChI |
YBGXTKGKCAPOBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


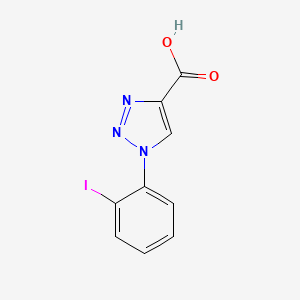
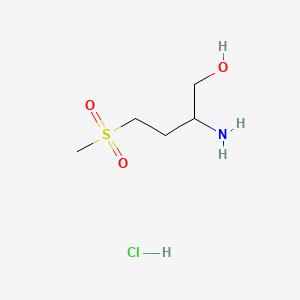
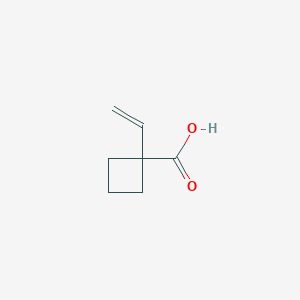
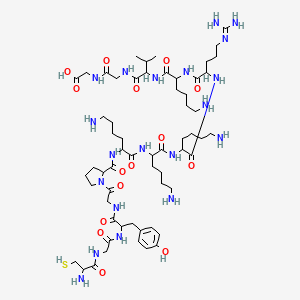

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

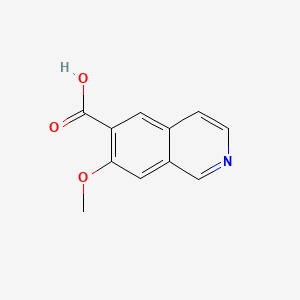

![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
